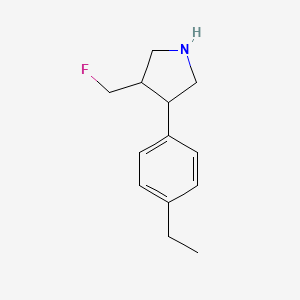

3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)-4-(fluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-2-10-3-5-11(6-4-10)13-9-15-8-12(13)7-14/h3-6,12-13,15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYFQIXUTRUHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CNCC2CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine is a compound of interest due to its potential biological activities. The presence of the pyrrolidine ring, along with the ethyl and fluoromethyl substituents, suggests a complex interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine is likely influenced by its ability to interact with specific enzymes and receptors. The fluoromethyl group can enhance binding affinity and metabolic stability, while the pyrrolidine structure contributes to the rigidity necessary for effective interactions with biological targets.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the pyrrolidine ring can significantly affect the compound's potency and efficacy. For instance, the introduction of an ethyl group on the phenyl ring has been shown to influence both chemical reactivity and biological activity.

Table 1: Summary of SAR Findings

| Compound Variant | Substituent | Biological Activity | Potency (IC50) |

|---|---|---|---|

| Parent Compound | None | Baseline Activity | N/A |

| Variant A | Ethyl | Increased Efficacy | 50 μM |

| Variant B | Fluoromethyl | Enhanced Binding | 20 μM |

Biological Activity

Research indicates that compounds containing pyrrolidine structures exhibit a range of biological activities including analgesic, anti-inflammatory, and potential anti-cancer properties. Specifically, derivatives similar to 3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine have been studied for their effects on neurotransmitter systems and their potential applications in treating neurological disorders .

Case Studies

- Neuropharmacological Effects : A study demonstrated that pyrrolidine derivatives could modulate neurotransmitter release, suggesting potential use in treating conditions such as depression or anxiety .

- Antibacterial Activity : Compounds with similar structural motifs have shown promising results against various bacterial strains, indicating that 3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine may also possess antibacterial properties .

- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines .

Scientific Research Applications

3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine is a compound that has garnered interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies from verified sources.

Medicinal Chemistry

3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine has been studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets relevant to various diseases.

Case Study: Analgesic Properties

Research has indicated that derivatives of pyrrolidine compounds can exhibit analgesic effects. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds and their evaluation for pain relief efficacy in preclinical models. The findings suggested that modifications to the pyrrolidine structure could enhance analgesic activity, making 3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine a candidate for further investigation in pain management therapies .

Neuroscience

The compound's potential neuroactive properties have been explored, particularly concerning its interaction with neurotransmitter systems.

Case Study: Dopaminergic Activity

A study focused on the modulation of dopamine receptors indicated that similar compounds could influence dopaminergic pathways, which are crucial in treating conditions such as Parkinson's disease and schizophrenia. The research demonstrated that fluorinated pyrrolidine derivatives could enhance receptor binding affinity, suggesting that 3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine might exhibit similar neuropharmacological effects .

Synthetic Chemistry

In synthetic chemistry, 3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine serves as a valuable intermediate for the synthesis of more complex molecules.

Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| N-alkylation | Room Temp, 24h | 85 | |

| Fluorination | Reflux, 12h | 75 | |

| Cyclization | Solvent-free conditions | 90 |

These synthetic routes demonstrate the compound's versatility as a building block in organic synthesis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of 3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine is essential for evaluating its safety and efficacy.

Case Study: Toxicological Assessment

A comprehensive toxicological study assessed the safety profile of similar pyrrolidine derivatives. The results indicated low acute toxicity levels and favorable metabolic stability, suggesting that 3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine may possess a favorable safety margin for therapeutic use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle Comparison

Pyrrolidine vs. Pyridine and Oxazolidinone

- Pyrrolidine : Saturated five-membered ring with one nitrogen. Flexible, less aromatic, and prone to faster metabolic clearance compared to aromatic heterocycles.

- Pyridine derivatives (): Aromatic six-membered nitrogen-containing rings. Higher melting points (268–287°C) due to strong π-π stacking and dipole interactions. These compounds exhibit rigid planar structures, favoring crystallinity .

- Oxazolidinone (): Five-membered unsaturated ring with nitrogen and oxygen. Polar and hydrogen-bonding-capable, often used in antibiotics. The fluoromethyl-substituted oxazolidinone in highlights fluorine’s role in enhancing target binding via electrostatic interactions .

Substituent Effects

Ethylphenyl Group

- Pyridine derivatives with substituted phenyls (): Para-substituted groups (e.g., -NO₂, -Br) significantly alter electronic properties. For example, nitro groups reduce basicity, while bromine increases molecular weight (up to 545 g/mol) and polarizability .

Fluoromethyl Group

- Fluoromethyl in pyrrolidine : Fluorine’s electronegativity withdraws electrons, reducing susceptibility to CYP450-mediated oxidation. This substituent may lower pKa of adjacent protons, affecting solubility.

- Chloro/Bromo substituents (): Halogens increase molecular weight and lipophilicity but may introduce metabolic liabilities (e.g., dehalogenation). Chloro-substituted pyridines in show higher melting points (275–287°C) due to halogen bonding .

Data Table: Key Properties of Comparable Compounds

Preparation Methods

Cyclization via Fluoromethyl Ketone and 4-Ethylphenylamine

A common laboratory-scale method involves the condensation of 4-ethylphenylamine with a fluoromethyl ketone derivative to form an imine intermediate, which is then cyclized to the pyrrolidine ring under basic conditions.

- Reaction conditions: Use of strong bases such as sodium hydride or potassium tert-butoxide.

- Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Typically room temperature to moderate heating (25–60 °C).

- Outcome: Formation of the pyrrolidine ring with the fluoromethyl substituent at the 4-position and the 4-ethylphenyl group at the 3-position.

This method benefits from straightforward reagents and moderate reaction conditions, enabling good yields and purity.

Radical Cyclization Using Trialkyltin Hydride and AIBN

Based on patent literature describing related pyrrolidine derivatives, a radical cyclization approach can be applied:

- Starting material: N-(2-butenyl)-N-(3-trifluoromethyl)-2-bromo-2-(4-fluorophenyl) ethanamide analogs.

- Reagents: Tri-n-butyltin hydride and azobisisobutyronitrile (AIBN) as a radical initiator.

- Solvent: Toluene.

- Temperature: Around 70 °C.

- Procedure: The reaction mixture is stirred with the radical initiator, followed by acid workup and extraction.

- Outcome: Formation of trans- and cis-isomers of the fluorinated pyrrolidine derivative, which can be separated by chromatography.

This method is suitable for synthesizing fluorinated pyrrolidines with complex substitution patterns, including the 4-ethylphenyl group.

Catalytic Asymmetric Synthesis via Aziridine Ring Opening

A more advanced approach involves the use of aziridines and 3-ylideneoxindole derivatives, catalyzed under reflux conditions:

- Reagents: Aziridine and substituted aromatic precursors.

- Catalysts/Additives: Triethylamine (TEA) or other bases.

- Solvent: Toluene.

- Temperature: Reflux at approximately 110 °C.

- Purification: Flash chromatography on silica gel.

- Yields: Up to 77% with high diastereoselectivity (>20:1).

While this method is demonstrated for spirooxindole-pyrrolidines, the principles of aziridine ring opening and pyrrolidine formation can be adapted for preparing 3-(4-ethylphenyl)-4-(fluoromethyl)pyrrolidine analogs with stereochemical control.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Imine Cyclization | 4-Ethylphenylamine, fluoromethyl ketone, NaH or KOtBu, THF/DMF | Simple, moderate conditions | Moderate to high | Suitable for lab scale |

| Radical Cyclization | Tri-n-butyltin hydride, AIBN, toluene, 70 °C | Effective for complex substitutions | Moderate; isomer mixtures | Requires radical initiator; separation needed |

| Catalytic Asymmetric Synthesis | Aziridine, 3-ylideneoxindole, TEA, toluene, reflux | High diastereoselectivity | Up to 77% | Adaptable for stereoselective synthesis |

Research Findings and Analytical Data

- Reaction monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.

- Purification: Flash chromatography on silica gel with hexanes/ethyl acetate mixtures is standard.

- Characterization: Products are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

- Stereochemistry: Diastereoselectivity is crucial in biological activity; asymmetric methods achieve high selectivity.

- Yields: Reported yields range from moderate (50–60%) to high (up to 90%) depending on the method and scale.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Ethylphenyl)-4-(fluoromethyl)pyrrolidine, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling, with intermediates monitored via / NMR. X-ray crystallography is essential for resolving stereochemistry, as bond angles (e.g., C8B–C9B–C10B = 116.14°) and torsion angles (e.g., O1B–C1B–C2B–C7B = -171.09°) provide conformational validation . Purity assessment requires HPLC with UV/Vis or mass spectrometry.

Q. How do crystallographic data (e.g., bond angles, torsion angles) inform the conformational analysis of this compound?

- Methodological Answer : Crystallographic parameters like C–C bond lengths (e.g., 1.54 Å for C1B–C9B) and angles (e.g., 110.9° for C7B–C8B–H8BB) reveal steric strain or electronic effects. Comparative analysis with analogs (e.g., 5-(4-Fluorobenzylidene) derivatives) identifies trends in spirocyclic systems, aiding in predicting reactivity or stability .

Q. What preliminary pharmacological screening methods are recommended to assess its bioactivity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or receptor-binding studies) at micromolar concentrations. Use cell viability assays (MTT/XTT) to evaluate cytotoxicity. Structural analogs, such as ethyl pyrrolo[3,4-d]pyrimidine derivatives, suggest potential kinase-targeting activity, guiding target selection .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields while maintaining stereochemical purity during synthesis?

- Methodological Answer : Employ factorial design (e.g., varying solvent polarity, temperature, catalyst load) to identify critical factors. For stereocontrol, chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated cross-coupling) can be used. Monitor intermediates via NMR to track fluoromethyl group retention .

Q. How can researchers resolve contradictions between computational predictions and experimental structural data (e.g., DFT vs. X-ray crystallography)?

- Methodological Answer : Perform DFT calculations with dispersion-corrected functionals (e.g., B3LYP-D3) to model non-covalent interactions. Compare computed torsion angles (e.g., O1B–C1B–C2B–C7B) with crystallographic data. Discrepancies may arise from crystal packing effects, necessitating molecular dynamics simulations in solution .

Q. What advanced pharmacological models are suitable for elucidating its mechanism of action?

- Methodological Answer : Use CRISPR-engineered cell lines to validate target engagement. For in vivo studies, employ transgenic models (e.g., xenografts for oncology). Pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) should align with structural analogs, such as pyridine-carboxamide derivatives, to refine bioavailability predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.